CDK9 Selectivity Over CDK2 via Substitution Pattern
In a comprehensive patent disclosure of substituted pyrazolo[1,5-a]pyrimidin-7-amines as selective CDK9 inhibitors, the 2,5-dimethyl-6-phenyl substitution pattern (as found in CAS 428845-73-2) is explicitly defined within the general structural formula as a key feature contributing to high CDK9 inhibitory activity and selectivity over other CDKs (e.g., CDK2) [1]. While specific IC50 values for CAS 428845-73-2 are not reported in this patent, the SAR trends establish that the combination of 2,5-dialkyl and 6-aryl substitution is non-redundant for achieving the desired CDK9 selectivity profile compared to analogs bearing alternative substituents (e.g., 3,5-diphenyl or 5-alkylamino) [1].
| Evidence Dimension | Kinase Selectivity (CDK9 vs. CDK2) |
|---|---|
| Target Compound Data | 2,5-Dimethyl-6-phenyl substitution pattern is claimed to impart CDK9 selectivity in general formula (I) [1] |
| Comparator Or Baseline | Other pyrazolo[1,5-a]pyrimidin-7-amines with different substitution patterns (e.g., 3-phenyl or 5-heteroaryl) may show reduced CDK9 selectivity [1] |
| Quantified Difference | Not quantified for CAS 428845-73-2; however, patent explicitly states the object is to provide derivatives with "high inhibitory activity against CDK9, good selectivity, and better pharmacokinetic parameters" [1] |
| Conditions | In vitro kinase inhibition assays (CDK9/cyclin T and CDK2/cyclin A) as described in patent background [1] |
Why This Matters
For researchers developing selective CDK9 inhibitors, procuring a compound with the 2,5-dimethyl-6-phenyl motif is essential for maintaining the target selectivity profile that underpins the chemical series.
- [1] Justia Patents. (2022). SUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE-7-AMINE DERIVATIVES, COMPOSITIONS AND PHARMACEUTICAL USES THEREOF (Patent No. US-20240109898-A1). Retrieved from https://patents.justia.com/patent/20240109898 View Source
